![molecular formula C18H32N2 B14241233 N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine CAS No. 627520-33-6](/img/structure/B14241233.png)
N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine is an organic compound characterized by the presence of two cyclohexenyl groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with cyclohexenyl derivatives under controlled conditions. One common method involves the use of 2-(1-cyclohexenyl)ethylamine as a starting material, which is then reacted with ethane-1,2-diamine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction may produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions or biological processes . The pathways involved may include binding to active sites of enzymes or interacting with cellular components to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexenyl group but differs in the backbone structure.
2-(1-Cyclohexenyl)ethylamine: Similar starting material used in the synthesis of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine.
N,N’-Dimethyl-1,2-ethanediamine: Similar ethane-1,2-diamine backbone but with different substituents.
Uniqueness
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine is unique due to its dual cyclohexenyl groups, which impart specific chemical and physical properties. This structural feature allows it to form stable complexes with metal ions and participate in a variety of chemical reactions, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
627520-33-6 |
|---|---|
Fórmula molecular |
C18H32N2 |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H32N2/c1-3-7-17(8-4-1)11-13-19-15-16-20-14-12-18-9-5-2-6-10-18/h7,9,19-20H,1-6,8,10-16H2 |
Clave InChI |
WKHLQHUPCUNHEA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCNCCNCCC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



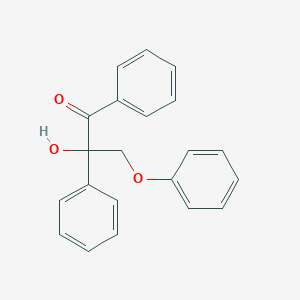
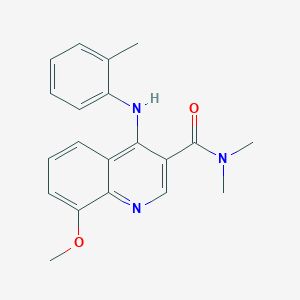
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
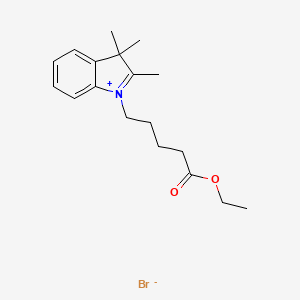

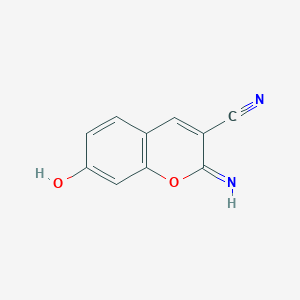
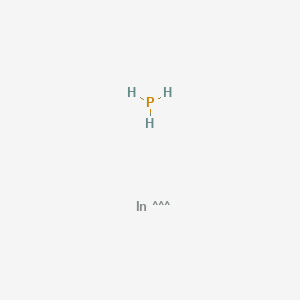

![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
